Sigma-2 Receptor Binding Affinity: Quantitative Comparison with Haloperidol
1-Benzyl-4-(2-methoxyphenyl)piperidine exhibits moderate binding affinity for the sigma-2 receptor with a Ki value of 90 nM, as determined by competitive radioligand binding in rat PC12 cells [1]. In comparison, the reference antipsychotic compound haloperidol, a known sigma-2 ligand, demonstrates a Ki of approximately 50.4 nM under comparable assay conditions (rat brain homogenate, [3H]DTG displacement) [2]. This represents a 1.8-fold difference in affinity, positioning the target compound as a moderately potent sigma-2 binder with a distinct pharmacological profile relative to the prototypical sigma-2 ligand haloperidol.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM |
| Comparator Or Baseline | Haloperidol: Ki = 50.4 ± 13.0 nM |
| Quantified Difference | 1.8-fold lower affinity |
| Conditions | Target: rat PC12 cells; Comparator: rat brain homogenate, [3H]DTG displacement |
Why This Matters
This quantitative difference in sigma-2 affinity is critical for researchers investigating sigma-2 receptor pharmacology or developing sigma-2 targeted therapeutics, as it defines a distinct potency profile that cannot be replicated by substituting haloperidol or other sigma-2 ligands.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Affinity Data: Ki = 90 nM for sigma-2 receptor (human/rat). Accessed 2026. View Source
- [2] PMC. Affinities (nM) of synthesized vesamicol derivatives and haloperidol for sigma receptors. Table 3: Sigma-2 Ki = 50.4 ± 13.0 nM for haloperidol. View Source
